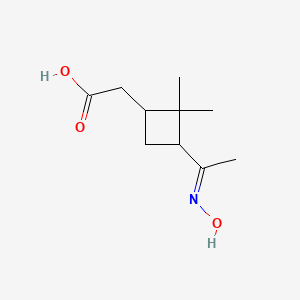

PINONIC ACID OXIME

Description

Contextualization within Monoterpenoid Chemistry

Monoterpenes, a vast class of plant secondary metabolites, are characterized by their structure derived from two isoprene (B109036) units nih.govresearchgate.net. These compounds are widely distributed in nature, particularly in essential oils, and serve as foundational scaffolds for a diverse array of biologically active molecules nih.govresearchgate.netmdpi.comresearchgate.net. Among the most prevalent monoterpenes are α-pinene and β-pinene, bicyclic hydrocarbons abundant in coniferous tree resins nih.govmdpi.compnas.orgresearchgate.net.

Through oxidative processes, such as reaction with ozone or hydroxyl radicals, these pinenes can be transformed into various oxygenated derivatives, including pinonic acid pnas.orgresearchgate.netnoaa.govd-nb.infocopernicus.org. Pinonic acid itself is a bicyclic carboxylic acid that has been identified as a product of monoterpene atmospheric oxidation pnas.orgresearchgate.netnoaa.govd-nb.infocopernicus.org. Pinonic acid oxime is synthesized from this pinonic acid precursor, typically through reaction with hydroxylamine (B1172632) ontosight.ai. The study of this compound thus situates it within the realm of modified natural products, where natural skeletons are chemically elaborated to explore new properties and applications.

Significance of Oxime Functional Group in Organic Synthesis

The oxime functional group (R₁R₂C=NOH) is a highly versatile moiety in organic synthesis, recognized for its stability relative to imines and its diverse reactivity nsf.govtestbook.comwikipedia.org. Oximes are commonly prepared through the condensation reaction between aldehydes or ketones and hydroxylamine testbook.comwikipedia.orgrsc.orgorgsyn.org. This straightforward synthesis makes them readily accessible intermediates.

The oxime group's significance in academic research stems from its ability to participate in a wide array of chemical transformations. These include:

Formation of Nitrogen-Containing Compounds: Oximes can be reduced to primary amines or undergo N-O bond fragmentation to generate iminyl radicals, which are valuable precursors for synthesizing various nitrogen-containing heterocycles, amino alcohols, and amines nsf.govrsc.orgresearchgate.net.

Rearrangement Reactions: The Beckmann rearrangement, a well-established transformation of oximes under acidic conditions, yields amides and is industrially significant for caprolactam production wikipedia.orgorgsyn.orgacs.org. Other rearrangements, such as the Neber rearrangement, convert oximes into α-amino carbonyl compounds wikipedia.orgorgsyn.org.

Radical Chemistry: Oximes can serve as precursors for iminyl radicals through homolytic N-O bond cleavage, enabling their use in cycloaddition reactions and the synthesis of functionalized imines nsf.govresearchgate.net.

Synthetic Intermediates: Oximes can be employed as protecting groups or as electrophilic synthons for accessing amine derivatives through nucleophilic substitution orgsyn.orgacs.org.

The inherent reactivity of the oxime group, coupled with the structural features inherited from its monoterpenoid origin, positions this compound as a valuable intermediate for complex synthetic endeavors.

Structure

3D Structure

Properties

IUPAC Name |

2-[3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-2,2-dimethylcyclobutyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-6(11-14)8-4-7(5-9(12)13)10(8,2)3/h7-8,14H,4-5H2,1-3H3,(H,12,13)/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCRTJCZZQLOSX-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1CC(C1(C)C)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1CC(C1(C)C)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90978-91-9 | |

| Record name | MLS000738185 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PINONIC ACID OXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Pinonic Acid Oxime and Its Derivatives

Direct Synthesis of Pinonic Acid Oxime

The most direct route to this compound involves the reaction of pinonic acid with hydroxylamine (B1172632). This process is a classic condensation reaction to form an oxime from a ketone.

The formation of an oxime from a ketone is a well-established chemical transformation. In the case of pinonic acid, the ketone functional group reacts with hydroxylamine (NH₂OH), typically supplied as hydroxylamine hydrochloride (NH₂OH·HCl), to yield this compound. nih.govorgsyn.org The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone in pinonic acid.

A critical aspect of oxime synthesis is the potential for stereoisomerism around the carbon-nitrogen double bond (C=N). This results in two possible geometric isomers: the (E)-isomer and the (Z)-isomer. nih.govresearchgate.net The synthesis of this compound from pinonic acid and hydroxylamine typically results in a mixture of these (E) and (Z) isomers. misuratau.edu.lyresearchgate.net

The relative stability and ratio of the formed isomers can be influenced by reaction conditions. In many cases, the (Z)-oxime is the more stable configuration. nih.gov However, the separation of these isomers can be challenging and may require techniques such as column chromatography. researchgate.net The unambiguous assignment of the E/Z configuration is crucial for structural characterization and is often accomplished using advanced analytical methods, particularly 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can identify through-space correlations between the oxime proton and nearby protons on the molecule's carbon framework. nih.gov

Precursor Oxidation Pathways to Pinonic Acid

Pinonic acid itself is not typically a primary starting material but is synthesized from the readily available and inexpensive natural product, α-pinene. calstate.edu Oxidation reactions are employed to cleave the double bond of α-pinene and introduce the required ketone and carboxylic acid functionalities.

A common and effective method for synthesizing cis-pinonic acid is the oxidation of α-pinene using potassium permanganate (B83412) (KMnO₄). calstate.eduugm.ac.id This powerful oxidizing agent cleaves the alkene bond within the α-pinene structure. The reaction is typically performed in a biphasic system or with a co-solvent like acetone, as α-pinene is oil-soluble while KMnO₄ is water-soluble. calstate.eduugm.ac.id

To optimize the reaction and prevent the solution from becoming too alkaline from the formation of potassium hydroxide (B78521) (KOH), a pH regulator or buffering agent is often used. calstate.edu Ammonium sulfate (B86663) has been shown to be an effective pH regulator, leading to yields of pinonic acid around 60%. calstate.edu The reaction is highly exothermic and is generally conducted at low temperatures (<5 °C) to control the reaction rate and prevent over-oxidation or decomposition of the product. calstate.edureddit.com

Following the oxidation, a workup procedure is necessary to quench any remaining permanganate, which is indicated by its persistent purple color. calstate.edu This is often achieved by adding sodium bisulfite or sodium thiosulfate. calstate.educalstate.edu The solution is then acidified, typically with sulfuric acid, to protonate the carboxylate and allow for extraction of the final cis-pinonic acid product with an organic solvent like ethyl ether. calstate.edu

Table 1: Representative Reagents and Conditions for KMnO₄ Oxidation of α-Pinene

| Reagent/Condition | Role | Example Details | Source(s) |

| α-Pinene | Starting Material | The primary reactant, a natural terpene. | calstate.edu, calstate.edu |

| Potassium Permanganate (KMnO₄) | Oxidant | Cleaves the C=C double bond. Used in stoichiometric amounts. | ugm.ac.id, reddit.com |

| Ammonium Sulfate | pH Regulator | Buffers the reaction mixture to improve yield. | calstate.edu, reddit.com |

| Acetone / Water | Solvent System | Facilitates interaction between oil-soluble α-pinene and water-soluble KMnO₄. | ugm.ac.id |

| Low Temperature | Reaction Control | Maintained at <5 °C to manage exothermicity. | reddit.com |

| Sulfuric Acid | Acidification | Protonates the carboxylate for extraction. | calstate.edu, calstate.edu |

| Sodium Thiosulfate / Bisulfite | Quenching Agent | Neutralizes excess KMnO₄ during workup. | calstate.edu, calstate.edu |

| Ethyl Ether / Ethyl Acetate | Extraction Solvent | Isolates the final pinonic acid product from the aqueous solution. | calstate.edu, ugm.ac.id |

Ozonolysis is another major pathway for the oxidation of α-pinene to produce pinonic acid and is a key process in atmospheric chemistry related to the formation of secondary organic aerosols (SOA). nih.govrsc.org In this reaction, ozone (O₃) attacks the double bond of α-pinene, leading to the formation of a primary ozonide, which rapidly rearranges into energized Criegee intermediates (CIs). rsc.org

The fragmentation of these CIs can proceed through multiple channels. Research has shown that pinonic acid can be formed via two distinct routes from different Criegee intermediates. rsc.org One pathway involves a CI reacting with water in the atmosphere to generate pinonic acid. rsc.org A second, water-independent pathway also exists, proceeding through the isomerization of a different CI. rsc.org Ozonolysis of α-pinene also leads to the formation of other important oxidation products, such as pinic acid, which is structurally related to pinonic acid. rsc.orgrsc.org

Derivatization Strategies of Pinonic Acid

The pinonic acid molecule contains both a ketone and a carboxylic acid functional group, offering multiple sites for chemical modification beyond the formation of an oxime. These derivatization strategies are useful for creating novel molecules or for preparing samples for chemical analysis. calstate.eduacs.org

One common strategy involves the derivatization of the carboxylic acid group. Pinonic acid can be converted into amides by first activating the carboxylic acid. calstate.edu This is typically done by reacting pinonic acid with an agent like oxalyl chloride to form the more reactive acyl chloride intermediate. calstate.edu This intermediate then readily reacts with a primary or secondary amine to yield the corresponding amide derivative. calstate.edu

Another important derivatization is the conversion of the carboxylic acid to an ester. Fischer esterification, which involves refluxing the carboxylic acid in an alcohol (such as methanol (B129727) or ethanol) with an acid catalyst like HCl, is a standard method to produce the corresponding methyl or ethyl ester. acs.org This technique is frequently used to increase the volatility of compounds like pinonic acid for analysis by gas chromatography-mass spectrometry (GC-MS). acs.orgrsc.org

Further reactions can also target the ketone group. For instance, the ketone can be transformed into an alkene via a Wittig reaction or used to form a Schiff base by reacting with a primary amine under mildly acidic conditions. calstate.edu Additionally, the entire pinonic acid molecule can be subject to further oxidation by hydroxyl radicals, leading to more complex, higher-generation products like 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA). researchgate.netnih.gov

Amide Derivatives through Reaction with Amines

The synthesis of amide derivatives from cis-pinonic acid is a multi-step process that begins with the activation of the carboxylic acid group. calstate.edu The transformation is typically achieved by reacting cis-pinonic acid with an activating agent like oxalyl chloride to form the more reactive acyl chloride intermediate. calstate.edu This step is often characterized by the evolution of gas as byproducts are formed. calstate.edu

Following the formation of the acyl chloride, a primary amine, such as benzylamine (B48309) or thiophene-2-ethylamine, is introduced. calstate.edu The amine performs a nucleophilic attack on the acyl chloride, leading to the formation of the corresponding amide derivative. calstate.edu This method has been successfully used to generate novel amide derivatives of cis--pinonic acid with yields reported in the range of 50-58%. calstate.edu The purity of the final products can be enhanced using purification techniques like preparative thin-layer chromatography (TLC). calstate.edu The starting material, cis-pinonic acid, can be synthesized via the oxidation of α-pinene using an oxidizing agent like potassium permanganate. calstate.educalstate.edu

Esterification and Etherification Approaches (e.g., Epichlorohydrin)

Esterification: Pinonic acid esters can be synthesized efficiently through a one-pot ozonolysis reaction. This method utilizes α-pinene and an alcohol as the starting materials in a dichloromethane (B109758) solvent, catalyzed by N,N-dimethyl-4-aminopyridine (DMAP). The reaction proceeds under relatively mild conditions (40 °C for 4 hours) and provides good yields of the corresponding pinonic acid esters, reported to be around 60%.

Etherification: The synthesis of oxime ethers generally involves the reaction of an oxime with an alkyl halide in the presence of a base. For instance, (E)- and (Z)-verbenone oxime ethers have been synthesized by first treating the respective verbenone (B1202108) oxime with sodium ethoxide in anhydrous alcohol, followed by the dropwise addition of a benzyl (B1604629) halide solution. While the outline specifies epichlorohydrin (B41342) as a potential reagent for etherification, specific literature detailing its reaction with this compound was not identified in the reviewed sources. However, this general methodology represents a viable synthetic route for preparing oxime ethers from the pinene scaffold.

Thiourea (B124793) Motif Containing Derivatives

Derivatives of pinonic acid that incorporate a thiourea motif have been successfully synthesized. acs.org Research has focused on introducing the thiourea group at two different positions on the pinonic acid backbone. acs.org One approach involves modifying the carboxyl group of pinonic acid to form an acylthiourea. acs.org A second strategy involves the condensation of aminothiourea with the carbonyl group of pinonic acid, thereby introducing the thiourea moiety at that segment. acs.org

These synthetic routes have been used to create a series of novel pinonic acid derivatives. acs.org For the synthesis of acylthiourea derivatives at the carboxyl end, yields have been reported in the range of 41.0–58.0%. acs.org Subsequent introduction of a thiourea group at the carbonyl segment of these acylthiourea derivatives has been achieved with yields between 39.0–57.0%. acs.org The synthesis of thiourea derivatives often involves the reaction of an amine with an isothiocyanate. uobabylon.edu.iqanalis.com.my For example, a general method involves refluxing an amine derivative with an isothiocyanate in ethanol. uobabylon.edu.iq

Conjugated Acid Derivatives via Cross-Metathesis of Pinene Precursors

Cross-metathesis reactions provide a powerful tool for modifying the pinene scaffold to introduce polar functional groups and extend carbon chains. researchgate.net Specifically, ruthenium-mediated cross-metathesis of β-pinene with acrylic olefins has been reported as an effective method for producing conjugated esters. acs.org This transformation allows for the synthesis of both E and Z stereoisomers of these ester derivatives, demonstrating the utility of late transition metal catalysts in modifying the pinene structure without generating significant unwanted side products. acs.org Such metathesis reactions have become a reliable method for preparing a variety of functionalized alkenes.

Synthesis of Oxime-Containing Analogues and Related Structures from Pinene Scaffold

Myrtenal (B1677600) Oxime Esters from α-Pinene

A series of novel myrtenal oxime esters have been designed and synthesized utilizing the natural forest product α-pinene as the starting material. analis.com.myorganic-chemistry.org The synthesis follows a clear pathway. First, myrtenal is prepared through the selective allylic oxidation of α-pinene, often using selenium dioxide, with reported yields around 70%. organic-chemistry.org

Next, the myrtenal is converted to myrtenal oxime via a condensation reaction with hydroxylamine. organic-chemistry.org In the final step, the myrtenal oxime undergoes an O-acylation reaction with various acyl chlorides to produce the target myrtenal oxime ester compounds. organic-chemistry.org This last step has been shown to be quite efficient, with reported yields ranging from 78% to 90%. organic-chemistry.org The structures of these synthesized compounds are typically confirmed using analytical techniques such as IR, ESI-MS, and NMR. analis.com.myorganic-chemistry.org

Verbenone Oxime Esters

Verbenone oxime esters are another class of derivatives synthesized from the α-pinene scaffold. The synthesis begins with the preparation of verbenone through the selective oxidation of α-pinene. rsc.org The resulting verbenone is then subjected to a condensation reaction with hydroxylamine to produce verbenone oximes. rsc.org This reaction can yield both (E) and (Z) isomers, which can be separated using methods like silica (B1680970) gel column chromatography. rsc.org

Once the individual (E)- and (Z)-verbenone oximes are isolated, they can be converted into their corresponding ester derivatives. This is achieved through a reaction with an appropriate acylating agent. This synthetic strategy has been employed to create libraries of novel (Z)- and (E)-verbenone derivatives bearing an oxime ester moiety for further study.

2-Aryl-1,4-benzoheterazepin-5(4H)-one Oximes

The synthesis of 2-aryl-1,4-benzoheterazepin-5(4H)-ones and their corresponding oximes involves multi-step processes. While direct synthesis from pinonic acid is not explicitly detailed in the reviewed literature, the general methodologies for creating these heterocyclic structures can be described. One common route involves the reaction of N-alkylisatoic anhydrides with N-alkylaminoacetaldehyde dialkyl-acetals, which after hydrolysis and dehydration, yield the benzoheterazepinone core. calstate.edu

A key step in forming the oxime is the treatment of the parent ketone with hydroxylamine. For instance, in related diazepane systems, oximes are synthesized from the corresponding thiones. The thione is first treated with methyl iodide to form a methyl sulfide (B99878) intermediate. Subsequent reaction with benzyl bromide in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF) yields a sulfide derivative. This derivative, upon treatment with hydroxylamine hydrochloride, produces the final oxime in high yield. researchgate.net

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are crucial for the characterization of these complex structures. researchgate.net For example, ¹H NMR spectroscopy is considered one of the most reliable methods for determining the structure of isomeric oximes in seven-membered heterocyclic systems. researchgate.net

Table 1: General Synthetic Steps for Diazepane Oximes

| Step | Reagents and Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| 1 | Thione starting material, Methyl Iodide | Methyl Sulfide Intermediate | researchgate.net |

| 2 | Benzyl Bromide, NaH/DMF | Sulfide Derivative | researchgate.net |

Photoresponsive Oxime Ethers

Photoresponsive oxime ethers are molecules designed to undergo structural changes upon exposure to light, which can alter their biological activity. This concept has been explored in the development of novel herbicides, where the activity can be controlled by light to reduce environmental persistence. A series of (E)/(Z)-verbenone oxime ethers, derived from the pinene family, have been synthesized and studied for their photoresponsive behavior. nih.gov

Another green and sustainable method for oxime ether formation is the visible-light-promoted O-H functionalization of oximes with diazo esters. calstate.edu This reaction proceeds under mild, catalyst- and additive-free conditions, offering high yields and broad functional group tolerance when irradiated with blue LEDs. calstate.edu

Table 2: Examples of Synthesized Photoresponsive Verbenone Oxime Ethers

| Compound | Isomeric Form | Herbicidal Activity Comparison | Reference |

|---|---|---|---|

| Verbenone Oxime Ether 4a | E and Z | Significant difference in herbicidal effects between E and Z forms. | nih.gov |

Perfluoroalkyloximation of Alkenes for Oxime Synthesis

A novel photochemical method for the synthesis of various perfluoroalkyl ethanone (B97240) oximes involves the difunctionalizative perfluoroalkyloximation of alkenes. This process utilizes common perfluoroalkyl iodides as the source of the perfluoroalkyl (Rf) group and allows for the incorporation of these moieties into olefins with excellent regioselectivity and good tolerance for various functional groups. The reaction is a photochemical process, expanding the toolkit for creating complex oxime structures. acs.org

This method is not limited to long-chain perfluoroalkyl groups; it can also be used to introduce trifluoromethyl, difluoromethyl, sulfonyl, and malonate groups into olefins, yielding a range of β-substituted ethanone oximes. acs.org While direct application to pinonic acid or its derivatives has not been reported, this methodology presents a potential pathway for the synthesis of novel fluorinated oximes from alkene-containing precursors derived from natural products like pinene. The resulting perfluoroalkylated oximes could have unique chemical and biological properties.

The process represents a powerful strategy for the rapid assembly of complex molecules from simple starting materials and has potential applications in various areas, including the synthesis of novel indole (B1671886) derivatives. acs.org

Reaction Mechanisms and Transformations Involving Pinonic Acid Oxime

Other Reactions of Oximes and Related Functional Groups

The oxime functional group (-C=N-OH) is a versatile moiety that can participate in various chemical transformations. Pinonic acid oxime, possessing this group, is subject to reactions characteristic of oximes, alongside potential reactions influenced by its terpene structure.

Isomerization of Oximes to Amides

A well-established transformation for oximes is the Beckmann rearrangement, an acid-catalyzed isomerization that converts an oxime into an N-substituted amide. This reaction is significant in organic synthesis, particularly for the production of lactams, which are cyclic amides.

This compound has been shown to undergo the Beckmann rearrangement. In a notable study, this compound was treated with 94% sulfuric acid at 118°C. This reaction yielded 3-acetamido-2,2-dimethylcyclobutaneacetic acid in a high yield of 88%. The resulting amide can subsequently be hydrolyzed to form the corresponding amino acid, 3-amino-2,2-dimethylcyclobutaneacetic acid.

Table 1: Beckmann Rearrangement of this compound

| Reactant | Reagent | Temperature (°C) | Product | Yield (%) | Citation |

| This compound | 94% H₂SO₄ | 118 | 3-acetamido-2,2-dimethylcyclobutaneacetic acid | 88 | acs.org |

Derivatization Reactions for Analytical Purposes

For the accurate identification and quantification of organic compounds, particularly in complex matrices or for chromatographic analysis, derivatization is often employed. This process modifies the analyte to enhance its volatility, thermal stability, or detectability. Oximes, being derivatives of carbonyl compounds, are themselves amenable to further derivatization for analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Common derivatization strategies for analytes containing oxime or related functional groups include:

Oxime Formation: Carbonyl compounds (aldehydes and ketones) are often converted to oximes using reagents like O-methylhydroxylamine (MHA), O-benzylhydroxylamine (BHA), or pentafluorobenzylhydroxylamine (PFBHA) to improve their chromatographic properties for GC analysis. rsc.orgresearchgate.net The presence of the nitrogen atom in the oxime group can be a diagnostic feature in mass spectrometry, following the nitrogen rule. confex.com

Silylation: Hydroxyl and carboxylic acid groups are frequently derivatized using silylating agents (e.g., N-methyl-N-trimethylsilyl trifluoroacetamide (B147638) - MSTFA) to increase volatility for GC analysis. rsc.orgnih.govresearchgate.net

Esterification: Carboxylic acids can be converted to esters, which often exhibit improved volatility and chromatographic behavior. researchgate.netresearchgate.net

These derivatization techniques are crucial for analyzing compounds like this compound, especially when present in environmental samples or biological matrices, allowing for sensitive and specific detection.

Table 2: Common Derivatization Reagents for GC/GC-MS Analysis

| Analyte Functional Group | Common Reagents | Purpose | Typical Analysis | Citation(s) |

| Oxime | MHA, BHA, PFBHA | Increase volatility, improve detectability | GC, GC-MS | rsc.orgresearchgate.net |

| Carboxylic Acid | Silylating agents (e.g., BSTFA), Esterification reagents | Increase volatility, enhance chromatographic properties | GC, GC-MS, LC-MS | rsc.orgnih.govresearchgate.netresearchgate.net |

| Hydroxyl | Silylating agents (e.g., BSTFA) | Increase volatility, enhance chromatographic properties | GC, GC-MS | rsc.orgnih.govresearchgate.net |

Dehydrodecarboxylation of Carboxylic Acid Precursors

Dehydrodecarboxylation is a reaction that involves the elimination of both a carboxyl group (-COOH) and a hydrogen atom from a molecule, typically leading to the formation of an alkene. While this reaction is not directly performed on this compound itself, it is relevant when considering the transformations of its carboxylic acid precursor, pinonic acid, or related terpene carboxylic acids.

Research has explored photocatalytic methods for the dehydrodecarboxylation of carboxylic acids, offering a route to alkene synthesis. In studies involving pinonic acid, a precursor molecule within terpene chemistry, its photocatalytic dehydrodecarboxylation resulted in a ring-opened alkene product (designated as product 20 in the literature) with a yield of 69%. nih.gov This indicates that the rigid cyclobutane (B1203170) ring system present in pinonic acid can be subject to ring-opening reactions under specific dehydrodecarboxylation conditions, demonstrating a potential transformation pathway for related carboxylic acid structures.

Table 3: Dehydrodecarboxylation of Pinonic Acid

| Reactant | Conditions | Product | Yield (%) | Citation |

| Pinonic Acid | Photocatalytic dehydrodecarboxylation | Ring-opened alkene (Product 20) | 69 | nih.gov |

Cationic Rearrangements of Pinene Oxides as Analogues

Pinene oxides, such as α-pinene oxide and β-pinene oxide, are epoxides derived from the bicyclic monoterpene pinenes. These compounds are highly susceptible to cationic rearrangements due to the inherent strain in their bicyclic structure and the reactivity of the epoxide ring. rsc.orgtandfonline.comtandfonline.com

Upon treatment with acids (Brønsted or Lewis acids), the epoxide ring in pinene oxides opens, generating carbocation intermediates. rsc.orgmsu.edu These carbocations can undergo a variety of transformations, including Wagner-Meerwein shifts, alkyl shifts, ring expansions, or eliminations, leading to a diverse array of products. Common outcomes include the formation of aldehydes (e.g., campholenic aldehyde), alcohols (e.g., myrtenol, carveol), and various rearranged cyclic or acyclic terpenoids. rsc.orgncl.ac.ukcdnsciencepub.comresearchgate.netresearchgate.netresearchgate.net The specific products formed are highly dependent on the reaction conditions, such as the type of catalyst, solvent, and temperature. rsc.orgresearchgate.net

While this compound shares the bicyclic pinene skeleton, its primary reactive functional group is the oxime, which typically undergoes the Beckmann rearrangement under acidic conditions. acs.orgvulcanchem.com However, the underlying structural strain and the propensity for carbocation formation within the pinene framework mean that analogous skeletal rearrangements, although potentially less favored than the Beckmann rearrangement of the oxime, could theoretically occur under specific conditions, or related carbocation intermediates might be involved in side reactions. The comparison highlights how the nature of the functional group (epoxide vs. oxime) dictates the primary reaction pathway, even when the core carbon skeleton is similar.

Table 4: Representative Rearrangement Pathways of Pinene Oxides

| Starting Material | Typical Catalysts/Conditions | Representative Products | General Transformation | Citation(s) |

| α-Pinene Oxide | Lewis acids, Brønsted acids, solid acids | Campholenic aldehyde, Myrtenol, Terpineol derivatives | Epoxide ring-opening, carbocation formation, skeletal rearrangement | rsc.orgncl.ac.ukcdnsciencepub.comresearchgate.netresearchgate.net |

| β-Pinene Oxide | Lewis acids, Brønsted acids, metal-modified zeolites | Myrtenol, Myrtanal, Perillyl alcohol, Campholenic aldehyde | Epoxide ring-opening, carbocation formation, skeletal rearrangement | researchgate.net |

Compound List:

this compound

α-Pinene

β-Pinene

3-acetamido-2,2-dimethylcyclobutaneacetic acid

3-amino-2,2-dimethylcyclobutaneacetic acid

Pinonic Acid

Pinic Acid

Norpinonic Acid

Norpinic Acid

Pinonaldehyde

Norpinonaldehyde

Campholenic aldehyde

Myrtenol

Myrtanal

Perillyl alcohol

Terpineol

Limonene oxide

Cyclohexanone oxime

ε-Caprolactam

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For pinonic acid oxime, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is employed for a comprehensive analysis.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling. The presence of the oxime hydroxyl proton (-NOH) is typically observed as a broad singlet in the downfield region of the spectrum. The protons of the cyclobutane (B1203170) ring and the methyl groups of the pinane (B1207555) skeleton exhibit characteristic chemical shifts and coupling patterns that are crucial for confirming the core structure.

Table 1: Illustrative ¹H NMR Data for a this compound Isomer

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | br s | 1H | N-OH |

| ~3.0 | d | 1H | H-1 |

| ~2.5 | m | 1H | H-5 |

| ~2.2 | m | 2H | CH₂ |

| ~1.8 | m | 1H | H-7 |

| ~1.3 | s | 3H | CH₃ |

| ~1.2 | s | 3H | CH₃ |

| ~0.8 | s | 3H | CH₃ |

Table 2: Illustrative ¹³C NMR Data for a this compound Isomer

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~178 | C | COOH |

| ~155 | C | C=NOH |

| ~58 | C | C-2 |

| ~45 | CH | C-1 |

| ~40 | C | C-6 |

| ~38 | CH | C-5 |

| ~32 | CH₂ | CH₂ |

| ~28 | CH₃ | CH₃ |

| ~26 | CH₃ | CH₃ |

| ~22 | CH₃ | CH₃ |

Note: The chemical shifts provided in the tables are illustrative and can vary depending on the solvent and the specific isomer.

To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum reveal the connectivity of protons within the pinane ring system, allowing for the tracing of the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, enabling the direct assignment of the carbon skeleton based on the proton assignments.

Through a combined analysis of these 2D NMR spectra, a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts for this compound can be achieved.

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, which is critical for stereochemical assignments. In the case of this compound, NOE measurements, typically through a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, are instrumental in determining the configuration (E or Z) of the oxime double bond.

The spatial relationship between the oxime hydroxyl proton and the protons on the adjacent carbons differs significantly between the E and Z isomers. For example, in the Z isomer, the hydroxyl proton is expected to be in close proximity to one of the methyl groups or a proton on the cyclobutane ring, leading to a detectable NOE cross-peak between them. Conversely, in the E isomer, this proton would be oriented away from these groups, and an NOE would be observed with different nearby protons. By observing the specific NOE correlations, the stereochemistry of the oxime can be definitively assigned. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile compounds like this compound. In ESI-MS, the sample is introduced as a solution, and a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, ESI-MS would typically be performed in both positive and negative ion modes. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. The high-resolution mass measurement capabilities of modern mass spectrometers allow for the determination of the elemental formula with high accuracy.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for the analysis of complex mixtures or for the separation and identification of isomers.

For this compound, which can exist as E and Z isomers, a suitable reversed-phase LC method could be developed to separate these stereoisomers. The separated isomers would then be introduced into the mass spectrometer for detection.

Tandem mass spectrometry (MS/MS) provides further structural information through collision-induced dissociation (CID). In an MS/MS experiment, the precursor ion (e.g., [M+H]⁺) is selected and then fragmented by collision with an inert gas. The resulting product ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation could involve cleavage of the cyclobutane ring, loss of water, or other characteristic rearrangements, providing valuable data for structural confirmation and for distinguishing between isomers which may exhibit different fragmentation pathways or product ion abundances.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. However, compounds with polar functional groups, such as the carboxylic acid and oxime groups in this compound, exhibit low volatility and are thermally labile, precluding their direct analysis by GC-MS. rsc.orgresearchgate.net To overcome these limitations, chemical derivatization is employed to convert the polar functional groups into less polar, more volatile, and more thermally stable analogues. rsc.orgmdpi.com

For compounds like this compound, a two-step derivatization process is typically required. The first step, oximation, converts ketone or aldehyde functional groups into oximes. Since the target analyte is already an oxime, this step would be relevant for analyzing its precursor, pinonic acid, or other carbonyls in a complex mixture. The second and crucial step for this compound is silylation. Silylating agents, such as N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogen atoms on the carboxylic acid and oxime hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. researchgate.netmdpi.com This process effectively masks the polarity of the -COOH and N-OH groups, significantly increasing the volatility of the molecule and making it suitable for GC-MS analysis.

The electron ionization (EI) mass spectra of the resulting TMS derivatives exhibit characteristic fragmentation patterns that aid in structural elucidation. Key fragment ions that are monitored for identification include m/z 73 and 75, which are characteristic of TMS derivatives of carboxyl and hydroxyl groups. researchgate.net Chemical ionization (CI) can also be used as a softer ionization technique to yield pseudomolecular ions, allowing for unambiguous determination of the molecular weight of the derivatized analyte.

| Parameter | Description | Rationale |

|---|---|---|

| Derivatization Step | Silylation | Replaces active hydrogens on -COOH and N-OH groups with Trimethylsilyl (TMS) groups. |

| Common Reagents | BSTFA (N,O-bis(trimethylsilyl)-trifluoroacetamide), MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | Increases volatility and thermal stability for GC analysis. |

| Separation | Gas Chromatography (GC) | Separates the derivatized analyte from other components in the mixture based on boiling point and polarity. |

| Detection | Mass Spectrometry (MS) | Identifies the compound based on its mass-to-charge ratio (m/z) and fragmentation pattern. |

| Characteristic Ions (EI-MS) | m/z 73, 75 | Indicates the presence of silylated carboxyl and hydroxyl functional groups. |

Field-Induced Droplet Ionization Mass Spectrometry (FIDI-MS) for Interfacial Reactions

Field-Induced Droplet Ionization Mass Spectrometry (FIDI-MS) is a novel technique developed for the real-time investigation of chemical reactions occurring at the air-water interface. This method is particularly relevant for atmospheric chemistry, where the surface of aerosol droplets serves as a crucial medium for heterogeneous reactions. In a typical FIDI-MS experiment, a microdroplet containing the analyte of interest is exposed to a gas-phase reactant. Subsequently, a high electric field is applied to the droplet, inducing the formation of a Taylor cone and emitting fine jets of charged progeny droplets that are then analyzed by a mass spectrometer.

While specific studies on this compound using FIDI-MS are not documented in the available literature, the technique has been successfully applied to probe the interfacial oxidation of its precursor, pinonic acid, by hydroxyl (OH) radicals. acs.org These studies have demonstrated that FIDI-MS can determine interfacial reaction rate constants for surface-active species. For related compounds like pinonic acid, it was shown that under typical ambient conditions, oxidation occurs almost exclusively at the air-water interface of aerosol droplets. acs.org

Given its proven capability, FIDI-MS represents a powerful potential tool for elucidating the interfacial chemistry of this compound. It could be employed to study its heterogeneous oxidation by key atmospheric oxidants like OH radicals, ozone (O₃), or nitrate (B79036) radicals (NO₃). Such experiments would provide critical data on reaction kinetics and product formation at the aerosol surface, contributing to a more accurate understanding of the atmospheric fate and impact of nitrogen-containing organic compounds derived from biogenic emissions.

High-Resolution Mass Spectrometry for Atmospheric Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in atmospheric science for the identification and characterization of the vast array of organic compounds present in secondary organic aerosol (SOA). nih.govrsc.org Unlike unit-resolution mass spectrometers, HRMS instruments (such as Orbitrap or Time-of-Flight analyzers) provide highly accurate mass measurements, typically with a mass accuracy of less than 5 ppm. This precision allows for the unambiguous determination of the elemental formula of a detected ion from its exact mass. nih.gov

In the context of atmospheric studies, SOA formed from the oxidation of monoterpenes like α-pinene is a complex mixture containing hundreds to thousands of individual compounds, many of which are isomers. nih.gov HRMS, often coupled with soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can detect and identify key oxidation products, such as pinonic acid and its further reaction products, in both laboratory-generated and ambient aerosol samples. rsc.orgcopernicus.org

For the analysis of this compound, HRMS would be critical for its detection and confirmation in atmospheric particles. By operating in negative ion mode, ESI-HRMS could detect the deprotonated molecule, [C₁₀H₁₇NO₃ - H]⁻. The high mass accuracy would allow for the confident assignment of the elemental formula C₁₀H₁₆NO₃⁻. Furthermore, tandem mass spectrometry (HR-MS/MS) techniques, such as collision-induced dissociation (CID), can be applied to the precursor ion to generate characteristic fragment ions. nih.gov Analyzing the neutral losses and fragment masses provides structural information, helping to distinguish this compound from other isomers and confirming the presence of its specific functional groups. nih.govrsc.org

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₁₇NO₃ | Defines the elemental composition of the molecule. |

| Monoisotopic Mass | 199.12084 u | The exact mass of the molecule containing the most abundant isotopes. |

| Ion (Negative Mode) | [M-H]⁻ | The deprotonated molecule, commonly observed in ESI-MS. |

| Exact Mass of [M-H]⁻ | 198.11357 u | This highly accurate mass allows for unambiguous formula determination by HRMS. |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Functional Group Identification by IR Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, a molecule absorbs the frequencies that correspond to its vibrational modes. An IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), providing a unique "fingerprint" of the molecule's functional groups. libretexts.orgcopernicus.org

This compound possesses several distinct functional groups that give rise to characteristic absorption bands in the IR spectrum. The presence of both a carboxylic acid group and an oxime group results in multiple features involving oxygen-hydrogen (O-H) and nitrogen-oxygen (N-O) bonds. The Wikipedia article on oximes notes three characteristic bands: a broad O-H stretch around 3600 cm⁻¹, a C=N stretch at 1665 cm⁻¹, and an N-O stretch at 945 cm⁻¹. wikipedia.org Data from acetophenone (B1666503) oxime show a broad O-H stretch at 3236 cm⁻¹ and a C=N stretch at 1370 cm⁻¹. orgsyn.org The analysis of atmospheric aerosols by FTIR is a well-established method for quantifying functional groups, including carboxylic acid (-COOH), alcohol (-COH), and alkane (C-H) groups. copernicus.orgcopernicus.org

The expected IR absorption bands for this compound are summarized in the table below, compiled from general spectroscopic data and specific data for oximes and carboxylic acids.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid O-H | Stretching | 3300 - 2500 | Very broad, strong |

| Oxime N-O-H | Stretching | ~3600 - 3200 | Broad, medium-strong |

| Alkane C-H | Stretching | 3000 - 2850 | Strong |

| Carboxylic Acid C=O | Stretching | 1760 - 1690 | Strong, sharp |

| Oxime C=N | Stretching | ~1690 - 1640 | Medium, variable |

| Carboxylic Acid C-O | Stretching | 1320 - 1210 | Medium |

| Oxime N-O | Stretching | ~960 - 930 | Medium |

UV-Vis for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. This technique is particularly sensitive to the presence of chromophores, which are typically functional groups containing π-electrons. The energy required for an electronic transition (e.g., from a π bonding orbital to a π* antibonding orbital) is directly related to the structure of the chromophore.

A key principle in UV-Vis spectroscopy is the effect of conjugation. In conjugated systems, where alternating single and multiple bonds create a delocalized system of π-electrons, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. This reduction in the energy gap means that less energy (i.e., light of a longer wavelength) is required to induce an electronic transition. Consequently, as the extent of conjugation increases, the wavelength of maximum absorbance (λ_max) shifts to longer wavelengths, an effect known as a bathochromic or "red" shift. nih.gov

This compound contains a minimal conjugated system where the carbon-nitrogen double bond (C=N) of the oxime is in conjugation with the carbonyl group (C=O) of the carboxylic acid. This limited conjugation means that it is not expected to absorb light in the visible region. Studies on similar oxime-containing compounds show absorbance in the UV region, typically between 280-305 nm. nih.gov The formation of the corresponding oximate anion, through deprotonation in a basic solution, can lead to a bathochromic shift, with absorbance observed at longer wavelengths (330-360 nm). nih.gov If this compound were to undergo further reactions in the atmosphere that extend its conjugated system, its λ_max would be expected to shift to longer wavelengths, potentially contributing to the light-absorbing properties of "brown carbon" aerosols. nih.gov

Solvent-Elimination Infrared Spectroscopy

Infrared spectroscopy of analytes in solution is often complicated by the absorption of IR radiation by the solvent itself. libretexts.orgyoutube.com Many common solvents, especially water, have strong and broad absorption bands that can overlap with and obscure the characteristic peaks of the solute, making accurate identification and quantification challenging. youtube.comnih.gov This issue is known as the solvent exclusion effect, where the presence of solute molecules reduces the number of solvent molecules in the light path, leading to spectral artifacts. nih.gov

Solvent-elimination techniques in IR spectroscopy are designed to overcome this fundamental problem. The general approach involves depositing the analyte from a solution onto an IR-transparent substrate and then removing the solvent via evaporation before the spectral analysis. This leaves a thin film of the pure analyte, allowing for the acquisition of a clean spectrum free from solvent interference. This method is particularly valuable for the analysis of non-volatile residues from complex mixtures.

In the context of atmospheric science, solvent-elimination IR spectroscopy is highly applicable to the analysis of aerosol samples. Atmospheric particles are often collected by drawing air through a filter, which is then extracted with a solvent. By depositing a small volume of this extract onto a substrate like zinc selenide (B1212193) (ZnSe) or potassium bromide (KBr) and evaporating the solvent, the non-volatile organic components of the aerosol, which could include this compound, can be analyzed. This approach allows for the characterization of the functional group composition of the organic aerosol fraction without the confounding absorption bands of the extraction solvent. libretexts.org

X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This methodology is indispensable for the unambiguous determination of a molecule's solid-state structure, including bond lengths, bond angles, and stereochemistry.

Determination of Solid-State Molecular and Crystal Structure

Should X-ray crystallographic data for this compound become available, it would reveal critical details about its molecular geometry and packing in the solid state. The analysis would provide a definitive representation of the molecule's conformation, including the puckering of the cyclobutane ring and the orientation of the carboxylic acid and oxime functional groups.

A hypothetical data table summarizing such findings would typically include:

| Crystallographic Parameter | Value |

| Chemical Formula | C₁₀H₁₇NO₃ |

| Formula Weight | 200.25 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | [Value] |

| Density (calculated) (g/cm³) | [Value] |

| R-factor | [Value] |

Note: The values in this table are placeholders and would be determined experimentally.

Stereochemical Assignment Confirmation

The formation of an oxime from a ketone introduces a new stereocenter at the C=N double bond, resulting in the possibility of E and Z isomers. X-ray crystallography provides an unequivocal method for determining the actual stereoisomer present in the crystal.

By precisely locating the positions of all atoms, a crystallographic study of this compound would definitively establish the geometric configuration around the C=N bond. This would confirm whether the hydroxyl group of the oxime is syn or anti to the cyclobutane ring, thereby unambiguously assigning the stereochemistry as either E or Z. This experimental confirmation is crucial as the different isomers can exhibit distinct physical and biological properties.

Analysis of Crystal Polarization and Pyroelectric Effect

The polarization of a crystal and its potential to exhibit a pyroelectric effect are directly related to its crystal symmetry. For a crystal to be pyroelectric, it must belong to one of the ten polar point groups.

An X-ray diffraction study would first determine the space group of the this compound crystal. If the crystal structure is found to be non-centrosymmetric and belongs to a polar point group, it would indicate the possibility of spontaneous electrical polarization. Further physical measurements could then be conducted to quantify the pyroelectric coefficient, which describes the change in polarization with temperature. However, without the initial crystallographic data confirming a polar space group, any discussion of pyroelectric effects remains speculative.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and energy of molecules, offering deep insights into their behavior at the atomic level.

Criegee intermediates, or carbonyl oxides, are critical species formed during the ozonolysis of alkenes, the atmospheric reaction that leads to the formation of pinonic acid from α-pinene. nih.govcopernicus.org The initial reaction involves the cycloaddition of ozone to the alkene's double bond, forming a highly unstable primary ozonide that quickly decomposes into a carbonyl compound and a Criegee intermediate. nih.gov While central to the formation of its precursor, Criegee intermediates are not typically involved in the standard reaction mechanisms of pinonic acid oxime itself, such as its formation from pinonic acid.

The synthesis of an oxime from a ketone like pinonic acid generally proceeds through a classical imine formation pathway. researchgate.net Computational studies using Density Functional Theory (DFT) can be used to analyze this mechanism, modeling the energetics of reaction steps in neutral or acid-catalyzed conditions and including solvent effects to understand proton transfer steps. researchgate.net Theoretical investigations into the atmospheric reactions of stabilized Criegee intermediates often focus on their unimolecular decay or bimolecular reactions with species like water or sulfur dioxide. mdpi.commdpi.com

While direct computational studies on the fragmentation of this compound are not prominent in the literature, extensive analysis has been performed on the closely related compound, norpinonic acid. Tandem mass spectrometry techniques, combined with quantum chemical calculations, have been used to determine its precise fragmentation pathways in the gas phase. copernicus.org

In these studies, the deprotonated norpinonic acid anion (m/z 169) is generated in an electrospray ionization (ESI) source and fragmented using Energy-Resolved Collision-Induced Dissociation (ER-CID). copernicus.org The experimental energy thresholds for the degradation processes are determined from breakdown curves and show a strong correlation with theoretical energies calculated at the ωB97XD/6-311+G(2d,p) level of theory. copernicus.org

Two primary fragmentation pathways for the parent anion [M-H]⁻ (m/z 169) are observed:

Decarboxylation: This pathway leads to the formation of a product ion at m/z 125. copernicus.org

Neutral Loss: This second pathway involves the loss of a neutral molecule (C₄H₆O), resulting in the formation of an anion at m/z 99. copernicus.org

Further fragmentation of these primary product ions is also observed. The ion at m/z 125 can subsequently break down to produce ions at m/z 69, 57, and 55. copernicus.org The ion at m/z 99 can fragment to form ions at m/z 55 and 41. copernicus.org Computational methods are crucial for proposing the most plausible chemical structures for these observed fragment anions. copernicus.org

| Precursor Ion (m/z) | Process | Product Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 169 | Decarboxylation | 125 | CO₂ |

| 169 | Neutral Loss | 99 | C₄H₆O |

| 125 | Further Fragmentation | 69 | - |

| 125 | Further Fragmentation | 57 | - |

| 125 | Further Fragmentation | 55 | - |

| 99 | Further Fragmentation | 55 | - |

| 99 | Further Fragmentation | 41 | - |

Quantum chemical calculations are essential for studying the thermodynamics of different isomers of this compound, primarily the (E)- and (Z)-stereoisomers of the C=N double bond. While specific published data for this compound is scarce, the methodology is well-established from studies on other complex oximes. nih.govmdpi.com

Using DFT, researchers can calculate the thermodynamic characteristics, such as enthalpy and Gibbs free energy, for the (E)- and (Z)-isomers. mdpi.com These calculations often consider different rotational conformers, particularly the "in" and "out" orientations of the oxime's O-H bond. nih.gov For the (Z)-isomer, an "in" conformation may be stabilized by the formation of an intramolecular hydrogen bond, whereas for the (E)-isomer, an "out" conformer is often more stable to avoid steric repulsion. nih.gov The energy barrier for E/Z-isomerization can also be calculated, which for some oximes is found to be around 200 kJ/mol, making spontaneous interconversion at room temperature highly unlikely. mdpi.com

| Isomer/Conformer | Relative Enthalpy (kJ/mol) | Relative Gibbs Free Energy (kJ/mol) | Comment |

|---|---|---|---|

| E-isomer ("out") | 0.00 | 0.00 | Most stable conformer |

| Z-isomer ("in") | +1.50 | +2.05 | Stabilized by H-bond |

| Transition State (E/Z) | +205.0 | +200.0 | Energy barrier to isomerization |

Density Functional Theory (DFT) Applications

DFT is a widely used computational method that balances accuracy and computational cost, making it ideal for studying larger organic molecules like this compound.

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule through geometry optimization. For this compound, this involves finding the energy minimum for both the (E)- and (Z)-isomers. Calculations are typically performed using a hybrid functional, such as B3LYP, paired with a basis set like 6-31+G(d,p). nih.gov To better simulate real-world conditions, solvation effects are often included using a dielectric continuum model like IEFPCM. nih.govmdpi.com

The analysis extends to various conformers. For this compound, this would include the "in" and "out" positions of the oxime proton and the rotational orientation of the carboxylic acid group. DFT calculations can quantify the energy differences between these conformers, revealing the most populated structures at thermal equilibrium. For many oximes, the (E)-isomer is found to be thermodynamically more stable than the corresponding (Z)-isomer. nih.gov

DFT, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, has become a standard approach for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov This technique is invaluable for structural elucidation and for assigning complex or overlapping signals in experimental spectra. rsc.org

The computational process involves several steps:

Full optimization of the molecular structure at a chosen level of theory (e.g., B3LYP/6-31+G(d,p)). nih.gov

Calculation of the isotropic magnetic shielding constants (σ) for each nucleus.

Conversion of shielding constants to chemical shifts (δ) via a linear scaling equation (δ = (σ_ref - σ_calc) / slope), where parameters are derived from regressing calculated values against experimental data for a set of standard compounds like TMS. nih.gov

The accuracy of the prediction depends heavily on the choice of the DFT functional and basis set. nih.gov Therefore, screening a wide array of methods is often a necessary step to identify the most accurate combination for a specific class of molecules. For complex triterpenoid oximes, studies have shown that with the best-performing methods, it is possible to achieve root-mean-square-error (RMSE) values in the range of 0.84 to 1.14 ppm for ¹³C shifts and as low as 0.06 ppm for ¹H shifts. nih.govrsc.org

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C=NOH | 165.4 | 166.1 | +0.7 |

| -COOH | 178.2 | 177.5 | -0.7 |

| -CH₃ (gem-dimethyl) | 28.5 | 28.9 | +0.4 |

| -CH₃ (acetyl) | 21.3 | 21.1 | -0.2 |

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the binding affinity and interaction patterns between a ligand, such as an oxime derivative of a natural product, and a biological target. In the context of this compound and related compounds like myrtenal (B1677600) oxime esters, a potential target of interest is Ketol-Acid Reductoisomerase (KARI). uq.edu.aunih.govnih.govresearchgate.netebi.ac.uk KARI is a key enzyme in the branched-chain amino acid biosynthesis pathway, which is essential for plants and microorganisms but absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents. nih.govnih.govresearchgate.net

While direct studies on the interaction of myrtenal oxime esters with KARI are not readily found in the literature, docking simulations can be performed to hypothesize such interactions. These simulations would involve generating a 3D model of the myrtenal oxime ester and docking it into the active site of the KARI enzyme, for which crystal structures are available. The docking process predicts the most favorable binding pose of the ligand and calculates a binding score, which is indicative of the binding affinity.

Studies on known KARI inhibitors reveal that the active site can accommodate molecules with specific structural features. uq.edu.aunih.gov For instance, some potent KARI inhibitors are molecules that can chelate the Mg2+ ions present in the active site and form hydrogen bonds with key amino acid residues. uq.edu.au Given the structural similarities between myrtenal (a precursor to myrtenal oxime) and some known KARI inhibitors, it is plausible that myrtenal oxime esters could also fit into the KARI active site. The oxime and ester functionalities could potentially interact with the active site residues and the magnesium cofactor.

Table 2: Potential Interactions of Myrtenal Oxime Esters with KARI Active Site

| Ligand Feature | Potential Interacting Partner in KARI Active Site | Type of Interaction |

| Oxime group (-NOH) | Mg2+ ion, Amino acid residues (e.g., Asp, Glu) | Coordination, Hydrogen bonding |

| Ester group (-COOR) | Amino acid residues (e.g., Ser, Thr) | Hydrogen bonding |

| Hydrophobic backbone | Hydrophobic pocket in the active site | Van der Waals interactions |

Frontier Molecular Orbital (FMO) theory is a component of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.comyoutube.com The energies and shapes of these orbitals are crucial in determining the chemical reactivity and electronic properties of a molecule, making FMO analysis a valuable tool in pharmacophore identification. nih.govresearchgate.netbiointerfaceresearch.comresearchgate.net A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.govuniv-tlemcen.dz

For a molecule like this compound, FMO analysis can help identify the key features responsible for its potential biological activity. The HOMO represents the ability of a molecule to donate electrons and is associated with its nucleophilic character. The LUMO, on the other hand, represents the ability to accept electrons and is related to its electrophilic character. youtube.comyoutube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. biointerfaceresearch.com

In the context of pharmacophore identification for this compound, FMO analysis would involve calculating the HOMO and LUMO energies and visualizing their spatial distribution. This would reveal the regions of the molecule that are most likely to participate in interactions with a biological target. For instance, the regions with high HOMO density would be potential hydrogen bond donors or sites for nucleophilic attack, while regions with high LUMO density would be potential hydrogen bond acceptors or sites for electrophilic attack.

Several studies have utilized FMO analysis and other computational methods to develop pharmacophore models for various bioactive molecules, including those containing an oxime moiety. nih.govresearchgate.netnih.gov These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. nih.govresearchgate.net For this compound, the oxime group itself would be a key pharmacophoric feature, capable of acting as both a hydrogen bond donor (from the -OH group) and acceptor (at the nitrogen and oxygen atoms). The cyclobutane (B1203170) ring and the acetyl group would contribute to the steric and hydrophobic properties of the pharmacophore.

Table 3: Predicted Pharmacophoric Features of this compound from FMO Analysis

| Pharmacophoric Feature | Corresponding Molecular Moiety | Role in Ligand-Target Interaction |

| Hydrogen Bond Donor | Oxime hydroxyl group (-OH) | Donating a hydrogen bond to an acceptor on the target. |

| Hydrogen Bond Acceptor | Oxime nitrogen and oxygen atoms | Accepting a hydrogen bond from a donor on the target. |

| Hydrophobic Center | Cyclobutane ring, methyl groups | Interacting with hydrophobic pockets in the target. |

| Steric Feature | Overall 3D shape of the molecule | Ensuring a complementary fit into the binding site. |

Atmospheric Chemistry Modeling

This compound, as a derivative of pinonic acid, is expected to be a semi-volatile organic compound (SVOC) in the atmosphere. cmu.edulabmanager.com SVOCs can exist in both the gas phase and the particle phase, and their partitioning between these phases is a critical factor in their atmospheric fate. cmu.edulabmanager.com Gas-surface-aqueous multiphase transport and reaction models are used to simulate the complex processes that govern the distribution and transformation of such compounds in the atmosphere.

The partitioning of this compound between the gas and particle phases will depend on its vapor pressure, the ambient temperature, and the concentration and composition of atmospheric aerosols. nih.gov The presence of the oxime functional group, which contains nitrogen and is polar, will likely lower the vapor pressure of the molecule compared to its parent ketone, pinonic acid. This would favor its partitioning to the particle phase.

Once in the particle phase, this compound can be involved in heterogeneous and aqueous-phase reactions. nih.govresearchgate.net Atmospheric particles often contain a significant amount of water, providing a medium for aqueous-phase chemistry. nih.gov The solubility of this compound in water will be an important parameter in these models. The oxime group can participate in hydrolysis reactions, potentially converting it back to pinonic acid and hydroxylamine (B1172632). It can also be oxidized by atmospheric oxidants such as hydroxyl radicals (•OH) and ozone (O3) in the aqueous phase.

Multiphase models simulate the transport of this compound between the gas phase, the surface of aerosol particles, and the bulk aqueous phase within the particles. researchgate.net These models also incorporate the chemical reactions that can occur in each of these phases. The rates of these reactions will depend on the concentrations of the reactants and the physical conditions, such as temperature and pH.

Table 4: Processes Modeled for this compound in Multiphase Atmospheric Models

| Process | Description | Key Parameters |

| Gas-Particle Partitioning | Reversible transfer of the molecule between the gas and particle phases. | Vapor pressure, temperature, aerosol mass concentration. |

| Surface Adsorption | Adsorption of the molecule onto the surface of aerosol particles. | Surface area of aerosols, adsorption coefficient. |

| Aqueous-Phase Dissolution | Dissolution of the molecule into the aqueous phase of aerosols. | Henry's Law constant, liquid water content of aerosols. |

| Heterogeneous/Aqueous-Phase Reactions | Chemical reactions occurring on the surface or in the bulk of the aerosol particles. | Reaction rate constants, concentrations of oxidants, pH. |

The Master Chemical Mechanism (MCM) is a nearly explicit chemical mechanism that describes the detailed gas-phase tropospheric degradation of a wide range of volatile organic compounds (VOCs). ucdavis.edu To incorporate a new compound like this compound into the MCM, a detailed understanding of its atmospheric oxidation pathways is required. This involves identifying the primary oxidants that react with this compound and the products that are formed.

The primary gas-phase oxidants in the troposphere are the hydroxyl radical (•OH), ozone (O3), and the nitrate (B79036) radical (NO3). The reaction of this compound with •OH is likely to be a significant degradation pathway. This reaction can proceed via H-atom abstraction from the C-H bonds in the molecule or by addition of •OH to the C=N double bond. The subsequent reactions of the resulting organic radicals with oxygen (O2) and nitric oxide (NO) would lead to a variety of oxygenated and nitrated products. copernicus.orgresearchgate.net

The reaction with O3 might be slower unless there are other unsaturated bonds in the molecule. The reaction with NO3 would be most important during the nighttime. The products of these initial oxidation steps can themselves be reactive and undergo further oxidation, leading to a cascade of reactions that ultimately produce smaller, more oxygenated compounds, and eventually CO2. nih.gov

To integrate this compound into the MCM, the following steps would be necessary:

Determine the rate constants for the reactions of this compound with the major atmospheric oxidants (•OH, O3, NO3). These can be estimated using structure-activity relationships (SARs) or determined experimentally.

Identify the primary oxidation products. This can be done through laboratory studies or theoretical calculations.

Develop a degradation scheme that represents the sequence of reactions, from the initial oxidation of this compound to the formation of subsequent generation products.

Incorporate this scheme into the MCM framework. This involves adding the new species and reactions to the extensive list already present in the mechanism.

Given that this compound is an organonitrogen compound, its oxidation will contribute to the atmospheric budget of reactive nitrogen. nih.govcopernicus.orgnih.gov The formation of organic nitrates from the oxidation of this compound would be an important process to include in the MCM, as these compounds can act as reservoirs for nitrogen oxides (NOx). nih.govcopernicus.org

Table 5: Potential MCM Integration Scheme for this compound

| Reactant | Oxidant | Primary Products | Subsequent Chemistry |

| This compound | •OH | Hydroxylated and nitrated derivatives, smaller carbonyls | Further oxidation, fragmentation, formation of secondary organic aerosol. |

| This compound | O3 | Ozonides, carbonyls | Decomposition of ozonides, further oxidation. |

| This compound | NO3 | Nitrooxy-organics | Formation of organic nitrates, contribution to NOx cycling. |

Advanced Research Applications in Organic Synthesis and Analytical Chemistry

Method Development in Analytical Chemistry

Tracers and Markers for Secondary Organic Aerosol Formation

Secondary Organic Aerosol (SOA) constitutes a significant fraction of atmospheric particulate matter, originating from the oxidation of volatile organic compounds (VOCs) in the atmosphere rsc.org. Biogenic VOCs, notably monoterpenes such as α-pinene, are substantial contributors to global SOA formation nih.govuci.edu. The atmospheric oxidation of α-pinene generates a complex array of products, some of which are identified as key molecular tracers for characterizing SOA sources nih.govcopernicus.orgscispace.comucr.edu.

Exploitation in Polymer Chemistry Precursors

Synthesis of ε-Lactams for Polymerization

Pinonic acid oxime serves as an important intermediate in the synthesis of cyclic nitrogen-containing compounds, specifically 2-azapinanes, which are structurally analogous to ε-lactams. These synthetic pathways are part of broader research into aza-analogues of intermediates involved in pinene biosynthesis nih.govacs.orgnih.govacs.org. The process typically commences with the Beckmann rearrangement of pinonic acid oximes, a well-established reaction for the conversion of oximes into amides or lactams nih.govacs.orgnih.govacs.org.

The synthesis of enantiomeric 2-azapinanes from cis-pinonic acids involves a multi-step sequence where pinonic acid oximes are critical starting materials nih.govacs.orgnih.govacs.org. This sequence includes:

Beckmann Rearrangement: Pinonic acid oximes undergo rearrangement to yield N-acetyl lactams. This reaction step has been reported to achieve yields of 77-81% for the resulting product acs.org.

Cyclization: The formation of the N-acetyl lactam structure.

Hydrolysis: The N-acetyl lactam is subsequently hydrolyzed to the corresponding NH-lactam. Yields of up to 98% have been documented for this hydrolysis step acs.org.

N-Methylation: The NH-lactam undergoes methylation to produce a tertiary lactam, with reported yields ranging from 93-96% acs.org.

Reduction: The final stage involves reduction to yield the target 2-azapinane structures nih.govacs.orgnih.govacs.org.

These synthesized 2-azapinanes are valuable for investigating carbocation intermediates within biochemical pathways nih.govacs.orgnih.govacs.org. While this compound functions as a precursor to these cyclic amine structures, the reviewed literature primarily details the synthesis of the 2-azapinanes themselves, rather than their subsequent polymerization into polymers.

Bioderived Polymers from Carboxylic Acids

There is a growing demand for sustainable materials derived from renewable resources, with terpenes like α-pinene being explored as feedstocks for novel biopolymers diva-portal.orgnih.govresearchgate.net. Pinonic acid, a readily obtainable oxidation product of α-pinene, has been investigated as a monomer for the synthesis of bioderived polyesters diva-portal.orgnih.govresearchgate.netresearchgate.netacs.org.

These polyesters are primarily synthesized through two distinct pathways:

Ring-Opening Polymerization: α-Pinene can be oxidized to a bicyclic verbanone-based lactone. This lactone then undergoes ring-opening polymerization to form star-shaped, semicrystalline polyesters diva-portal.orgnih.govresearchgate.netresearchgate.netacs.org.

Polycondensation: Polyesters are also synthesized via polycondensation reactions. This method utilizes a diol derived from the oxidative cleavage of α-pinene (e.g., 1-(1′-hydroxyethyl)-3-(2′-hydroxy-ethyl)-2,2-dimethylcyclobutane, HHDC) in conjunction with unsaturated biobased diesters diva-portal.orgnih.govresearchgate.netresearchgate.netacs.org.